1-O-Aminobutyl-9-tetrahydrocannabinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Aminobutyl-9-tetrahydrocannabinol is a synthetic derivative of tetrahydrocannabinol, the primary psychoactive component found in the Cannabis sativa plant. This compound is characterized by the presence of an aminobutyl group attached to the tetrahydrocannabinol structure, which potentially alters its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Aminobutyl-9-tetrahydrocannabinol typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrocannabinol, which is extracted from Cannabis sativa or synthesized through established chemical methods.
Functionalization: The hydroxyl group at the first position of tetrahydrocannabinol is converted into a leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The leaving group is then displaced by an aminobutyl group through a nucleophilic substitution reaction. This step requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Extraction: Large-scale extraction of tetrahydrocannabinol from Cannabis sativa.
Chemical Modification: Conversion of tetrahydrocannabinol to this compound using automated reactors and continuous flow systems.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-O-Aminobutyl-9-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.
Substitution: The aminobutyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidized Derivatives: Formation of carboxylic acids or ketones.
Reduced Forms: Formation of fully saturated derivatives.
Substituted Derivatives: Formation of various substituted tetrahydrocannabinol analogs.
Scientific Research Applications
1-O-Aminobutyl-9-tetrahydrocannabinol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel tetrahydrocannabinol derivatives.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of cannabinoid-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 1-O-Aminobutyl-9-tetrahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. The compound binds to these receptors, modulating the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid. This interaction leads to various physiological effects, including pain relief, anti-inflammatory responses, and modulation of mood and cognition.
Comparison with Similar Compounds
Δ9-Tetrahydrocannabinol: The primary psychoactive component of Cannabis sativa.
Cannabidiol: A non-psychoactive cannabinoid with potential therapeutic effects.
Δ8-Tetrahydrocannabinol: An isomer of Δ9-tetrahydrocannabinol with similar but less potent effects.
Uniqueness: 1-O-Aminobutyl-9-tetrahydrocannabinol is unique due to the presence of the aminobutyl group, which may enhance its binding affinity to cannabinoid receptors and alter its pharmacokinetic properties. This modification potentially leads to distinct therapeutic effects and applications compared to other cannabinoids.
Properties
CAS No. |
129258-51-1 |
---|---|
Molecular Formula |
C25H39NO2 |
Molecular Weight |
0 |
Synonyms |
1-O-Aminobutyl-9-tetrahydrocannabinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.